N-Butyldeoxynojirimycin Hydrochloride-d9
Description
Properties
Molecular Formula |
C₁₀H₁₃D₉ClNO₄ |
|---|---|
Molecular Weight |
264.79 |
Synonyms |
(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)-,3,4,5-Piperidinetriol Hydrochloride-d9; Miglustat Hydrochloride-d9; |
Origin of Product |
United States |
Scientific Research Applications
2.1. Treatment of Fabry Disease
Fabry disease is a lysosomal storage disorder caused by the deficiency of the enzyme alpha-galactosidase A. N-Butyldeoxynojirimycin Hydrochloride-d9 has been investigated for its potential to enhance enzyme replacement therapy by inhibiting the accumulation of glycosphingolipids in affected tissues.
- Case Study : In a study involving Fabry disease models, treatment with this compound resulted in a significant reduction of globotriaosylceramide levels in plasma and tissues, demonstrating its efficacy as an adjunct therapy to standard treatments .
2.2. Antiviral Activity
Research has shown that this compound exhibits antiviral properties against several viruses by interfering with their glycoprotein processing.
- Case Study : A study conducted on HIV-infected cell lines indicated that the compound reduced viral replication by inhibiting the glycosylation of viral proteins essential for infection .
2.3. Cancer Research
The compound's ability to modulate glycosylation patterns has made it a candidate for cancer therapy, particularly in targeting tumor-associated glycoproteins.
- Case Study : In vitro experiments demonstrated that this compound could induce apoptosis in various cancer cell lines by altering glycosylation and enhancing immune recognition .
3.1. Summary of Biological Activities
Preparation Methods
Core Structure Synthesis
The non-deuterated NB-DNJ is synthesized via a multi-step process starting from tetra-O-benzyl-d-glucopyranose. Key steps include:
-
Reduction : Lithium aluminum hydride (LAH) reduces the glucopyranose derivative to diol 2 .
-
Oxidation : Swern oxidation (oxalyl chloride, dimethyl sulfoxide) converts diol 2 to keto aldehyde 3 .
-
Reductive Alkylation : Keto aldehyde 3 undergoes double reductive alkylation with n-butylamine to form tertiary amine 4 .
-
Deprotection : Hydrogenolysis removes benzyl protecting groups, yielding NB-DNJ.
For NB-DNJ-d9, deuterium is introduced at nine hydrogen positions within the n-butyl chain, necessitating deuterated reagents or precursors.
Deuterium Labeling Techniques
Deuteration of NB-DNJ enhances metabolic stability and enables precise quantification. Two primary methods dominate:
Deuterated n-Butylamine Incorporation
Deuterium-labeled n-butylamine-d9 is used during reductive alkylation (Step 3 above). This ensures uniform deuteration across the alkyl chain while preserving the stereochemical integrity of the deoxynojirimycin core.
Reaction Conditions :
Post-Synthetic Isotope Exchange
Alternative approaches involve catalytic deuteration of pre-synthesized NB-DNJ using deuterium gas (D2) and palladium catalysts. However, this method risks incomplete deuteration and side reactions at oxygenated positions.
Purification and Isolation
Crude NB-DNJ-d9 requires rigorous purification to achieve pharmaceutical-grade purity (>98%).
Column Chromatography
Recrystallization
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1M) in ethanol, yielding NB-DNJ-d9 hydrochloride. The product is lyophilized to remove residual solvents.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, D2O) :
-
δ 3.80–3.40 (m, 4H, ring protons)
-
δ 1.50–1.20 (m, 9D, CD2 and CD3 groups)
13C NMR (125 MHz, D2O) :
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase : 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (20:80 v/v)
Optimization and Challenges
Stereochemical Integrity
Inversion at C4 (e.g., 4-epi derivatives) abolishes inhibitory activity against glucosylceramide synthase, underscoring the necessity of stereochemical control during synthesis.
Deuterium Retention
Exposure to protic solvents or acidic conditions may lead to deuterium loss. Lyophilization under inert atmosphere mitigates this risk.
Scalability
Industrial-scale synthesis employs continuous flow reactors to enhance yield (85–90%) and reduce reaction times.
Comparative Data Tables
Table 1: Synthetic Routes for NB-DNJ-d9
| Step | Reagent/Condition | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | LAH, THF, 0°C | Diol 2 | 92 |
| 2 | Swern oxidation | Keto aldehyde 3 | 85 |
| 3 | n-Butylamine-d9, NaBH3CN | Amine 4 | 78 |
| 4 | H2, Pd/C, EtOH | NB-DNJ-d9 | 65 |
Table 2: Isotopic Purity Assessment
| Method | Result (%) |
|---|---|
| 1H NMR | 99.5 |
| HRMS | 99.2 |
| LC-MS | 98.8 |
Q & A
Q. How does isotopic labeling (deuterium-d9) in N-Butyldeoxynojirimycin Hydrochloride enhance metabolic tracking in preclinical studies?
The deuterium-d9 label allows precise tracking of the compound’s metabolic fate using techniques like liquid chromatography-mass spectrometry (LC-MS). Researchers should prepare deuterated standards to calibrate detection limits and account for isotopic effects on reaction kinetics . For example, deuterated analogs may exhibit slightly altered solubility or binding affinities compared to non-labeled counterparts, necessitating validation via parallel experiments with unlabeled controls.
Q. What are the optimal solubility and storage conditions for N-Butyldeoxynojirimycin Hydrochloride-d9 in in vitro assays?
The compound is soluble in polar solvents like DMSO, methanol, and water. For in vitro use, prepare stock solutions in anhydrous DMSO (10–50 mM) to avoid hydrolysis. Store aliquots at -20°C in airtight, light-protected vials to prevent degradation. Prior to assays, dilute stocks in aqueous buffers (e.g., PBS) and confirm stability via HPLC analysis .
Q. How do researchers distinguish between glucosylceramide synthase (GCS) and α-glucosidase inhibition when using this compound?
Design dose-response experiments with orthogonal assays:
- GCS inhibition : Measure glucosylceramide accumulation via thin-layer chromatography (TLC) or LC-MS in fibroblast models (e.g., Gaucher disease cell lines).
- α-glucosidase inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) in enzyme activity assays . Cross-validate results with selective inhibitors like DL-threo-PDMP (GCS-specific) and miglitol (α-glucosidase-specific) to isolate mechanisms .
Advanced Research Questions
Q. How can conflicting data on endomannosidase compensation under glucosidase inhibition be resolved?
Evidence from MDBK cells shows that endomannosidase fails to compensate for glucosidase inhibition, whereas in vitro assays suggest residual activity. To reconcile this:
- Use siRNA knockdown of endomannosidase in cell lines to assess its role in glycan processing.
- Perform pulse-chase experiments with radiolabeled glycoproteins (e.g., [³H]-mannose) to trace glycan maturation pathways under varying inhibitor concentrations .
- Evaluate cell-type-specific differences in ER-Golgi trafficking using confocal microscopy with fluorescently tagged glycoproteins .
Q. What experimental strategies optimize the specificity of N-Butyldeoxynojirimycin-d9 in glycosphingolipid (GSL) biosynthesis studies?
- Dose titration : Use IC₅₀ values (reported ~20–50 µM for GCS) to minimize off-target effects on α-glucosidases .
- Combination studies : Co-administer with lysosomal enzyme inhibitors (e.g., conduritol B epoxide) to isolate GSL-specific pathways.
- Metabolomic profiling : Apply untargeted LC-MS to identify unintended lipidomic changes, such as ceramide accumulation .
Q. How should researchers design pharmacokinetic studies for deuterated inhibitors in murine models?
- Sampling : Collect plasma/tissues at multiple timepoints (0–24 hr) post-administration.
- Analytical validation : Use deuterated internal standards (e.g., d9-NB-DNJ) to correct for matrix effects in LC-MS quantification .
- Tissue distribution : Prioritize organs with high GSL turnover (e.g., brain, liver) and correlate findings with histochemical staining for GSL accumulation .
Data Contradiction Analysis
Q. Why does N-Butyldeoxynojirimycin-d9 show variable efficacy across cell lines despite consistent GCS inhibition?
Cell-specific factors include:
- Glycosidase redundancy : Some lines (e.g., HepG2) express compensatory enzymes like endomannosidase.
- Membrane composition : Lipid raft density impacts inhibitor accessibility to GCS . Mitigate variability by:
- Pre-screening cell lines for baseline GSL levels.
- Using CRISPR-edited models to knock out redundant glycosidases .
Methodological Tables
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
